molecular formula C6H6Cl2N2 B1582824 2,5-Dichlorophenylhydrazine CAS No. 305-15-7

2,5-Dichlorophenylhydrazine

Cat. No.: B1582824
CAS No.: 305-15-7
M. Wt: 177.03 g/mol
InChI Key: LZKWWERBNXLGLI-UHFFFAOYSA-N
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Description

Contextualization within Hydrazine (B178648) Derivative Chemistry

Hydrazine (N₂H₄) and its derivatives are a class of inorganic and organic compounds characterized by a nitrogen-nitrogen single bond. ontosight.airesearchgate.net Hydrazine itself is a highly reactive, colorless liquid used as a potent reducing agent and a precursor in numerous chemical reactions. researchgate.netiscientific.org The substitution of one or more hydrogen atoms in hydrazine with organic groups, such as aryl or acyl groups, gives rise to a vast family of hydrazine derivatives with diverse chemical properties and applications. iscientific.orgcdnsciencepub.com

These derivatives are fundamental building blocks in organic chemistry. researchgate.net The hydrazine moiety (-NHNH₂) is a powerful nucleophile, enabling these compounds to participate in a wide range of reactions, including condensations, cyclizations, and redox reactions. solubilityofthings.comiscientific.org This reactivity is harnessed for the synthesis of a multitude of molecules, from pharmaceuticals and agrochemicals to polymers and dyes. solubilityofthings.comresearchgate.net 2,5-Dichlorophenylhydrazine is a prominent example of an arylhydrazine, where the dichlorinated phenyl group significantly influences the reactivity of the hydrazine functional group. cymitquimica.comsolubilityofthings.com

Significance in Advanced Organic Synthesis and Materials Science

The utility of this compound is most evident in its role as a versatile intermediate for constructing complex molecular architectures, particularly heterocyclic compounds. solubilityofthings.com Its ability to react with carbonyl compounds to form hydrazones, which can then be cyclized, is a cornerstone of its application.

Key applications include:

Synthesis of Pharmaceuticals and Agrochemicals: The compound serves as a precursor in the synthesis of various biologically active molecules used in the pharmaceutical and agricultural industries. ontosight.aicymitquimica.comsolubilityofthings.com

Dye Production: Like many hydrazine derivatives, it is used in the manufacturing of dyes. ontosight.aisolubilityofthings.com

Heterocyclic Chemistry: It is a key reactant in condensation and cyclization reactions to produce a variety of heterocyclic systems. solubilityofthings.com For instance, it is used in the synthesis of pyrazole (B372694) derivatives. researchgate.net One specific application involves its condensation with benzo[b]thiophene-3-carbaldehyde (B160397) to create (E)-N-((Benzo(b)thiophen-3-yl)methylene)-N'-(2,5-dichlorophenyl)hydrazine, a compound of interest for its potential biological activities and applications ranging from pharmaceutical research to material science. ontosight.ai

In materials science, the derivatives of this compound contribute to the development of new materials. The incorporation of such hydrazine-based structures can influence the properties of polymers and other advanced materials. researchgate.net

Overview of Current Academic Research Landscape

The academic interest in hydrazine derivatives remains strong, with ongoing research exploring their synthesis and application. researchgate.netrsc.org A 2023 review highlighted the versatile utility of hydrazine as a precursor for synthesizing biologically significant molecules, underscoring the continued relevance of this class of compounds. researchgate.net

Research involving this compound is often focused on its application in synthesizing novel compounds with specific functional properties. Studies report its use in creating new pyrazole and pyridazin-3(2H)-one derivatives, indicating its role in fundamental synthetic chemistry research. researchgate.net The synthesis of complex molecules like (E)-N-((Benzo(b)thiophen-3-yl)methylene)-N'-(2,5-dichlorophenyl)hydrazine demonstrates the compound's use in creating specific structures for potential evaluation in materials science and medicinal chemistry. ontosight.ai The continuous exploration of new reactions and molecular targets for hydrazine derivatives ensures that compounds like this compound will remain valuable tools for chemists in academia and industry. cdnsciencepub.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(E)-N-((Benzo(b)thiophen-3-yl)methylene)-N'-(2,5-dichlorophenyl)hydrazine
Benzo[b]thiophene-3-carbaldehyde
Dichloromethane
Ethanol
Hydrazine
Methanol
Pyrazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dichlorophenyl)hydrazine
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InChI

InChI=1S/C6H6Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
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InChI Key

LZKWWERBNXLGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6Cl2N2
Source PubChem
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DSSTOX Substance ID

DTXSID1059789
Record name Hydrazine, (2,5-dichlorophenyl)-
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Molecular Weight

177.03 g/mol
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CAS No.

305-15-7
Record name (2,5-Dichlorophenyl)hydrazine
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Record name Hydrazine, (2,5-dichlorophenyl)-
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Record name (2,5-Dichlorophenyl)hydrazine
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Record name Hydrazine, (2,5-dichlorophenyl)-
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2,5-Dichlorophenylhydrazine

The traditional and most common methods for synthesizing this compound involve multi-step chemical reactions starting from readily available substituted anilines.

Diazotization and Subsequent Reduction Routes from Substituted Anilines

The cornerstone of this compound synthesis is a two-step process that begins with the diazotization of a primary aromatic amine, followed by a reduction. numberanalytics.comontosight.ai This pathway is a classic and widely applied method for producing various arylhydrazines. numberanalytics.com

The process commences with 2,5-dichloroaniline (B50420) as the starting material. ontosight.aiscispace.com This aniline (B41778) derivative is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (e.g., -5 °C) to form the corresponding diazonium salt, 2,5-dichlorobenzenediazonium (B92701) chloride. ontosight.aichemicalbook.com The stability of these diazonium salts is a critical factor, influenced by temperature, pH, and the nature of the counterion. numberanalytics.com

Following its formation, the diazonium salt intermediate is reduced to yield the final phenylhydrazine (B124118) product. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂), also known as tin(II) chloride, dissolved in concentrated hydrochloric acid. scispace.comchemicalbook.comscielo.br The reaction mixture is typically stirred at room temperature to complete the reduction. chemicalbook.com The resulting product, this compound, often precipitates as its hydrochloride salt and can be isolated by filtration. ontosight.aichemicalbook.com Other reducing agents, such as sodium sulfite, are also employed in the synthesis of phenylhydrazines. chemicalbook.com

Condensation Reactions in this compound Synthesis

While diazotization and reduction represent the primary synthetic route to this compound, the compound itself is a key reactant in various condensation reactions. These reactions are fundamental to the synthesis of more complex molecules, particularly heterocyclic structures.

A prominent example is the Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883. wikipedia.org In this reaction, this compound is condensed with an aldehyde or a ketone under acidic conditions. wikipedia.orgontosight.ai This initially forms a 2,5-dichlorophenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization to produce a substituted indole ring. wikipedia.org For instance, the reaction of 1-(2,5-dichlorophenyl)hydrazine with isopropyl methyl ketone in hot acetic acid yields 4,7-dichloro-2,3,3-trimethyl-3H-indole. scispace.comgrowingscience.comgrowingscience.com

Similarly, condensation of this compound with various carbonyl compounds is a standard method for creating hydrazone derivatives, which are versatile intermediates in their own right. ontosight.ai For example, it can be reacted with benzo[b]thiophene-3-carbaldehyde (B160397) to synthesize (E)-N-((Benzo(b)thiophen-3-yl)methylene)-N'-(2,5-dichlorophenyl)hydrazine. ontosight.ai

Modern Advancements in Synthesis Techniques

Recent innovations in chemical synthesis have focused on improving the efficiency, safety, and sustainability of producing phenylhydrazine derivatives. These include the development of continuous flow processes and novel catalytic systems.

Continuous Flow Processes for Phenylhydrazine Salt Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of phenylhydrazine salts, particularly in managing the risks associated with hazardous reagents and exothermic reactions. google.com Flow reactors provide superior mixing and heat transfer, allowing for precise control over reaction conditions like residence time and temperature. nih.govresearchgate.net

This technology has been successfully applied to the two-step diazotization and reduction sequence. google.com While some patents describe "one-pot" syntheses where both steps occur in the same batch reactor, a true continuous process involves pumping the reagents through a series of connected reactors or modules. google.com This approach has been explored for synthesizing arylhydrazines via methods like Pd-catalyzed cross-coupling of aryl chlorides with hydrazine (B178648) and nickel/photoredox catalyzed C-N couplings. rsc.orgmit.edursc.org These flow-based protocols can achieve high selectivity and yield in short residence times, enhancing process robustness and safety. rsc.orgrsc.org The development of such processes is crucial for the large-scale, automated production of compounds like 2,5-dichloroaniline, a key precursor. google.com

Catalytic Approaches and Reaction Optimization Studies

Research into the synthesis of arylhydrazines is ongoing, with a focus on developing more efficient and environmentally friendly catalytic methods. One area of advancement is the use of palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) to form the C-N bond between an aryl halide and a hydrazine derivative. rsc.org This method can sometimes require specialized phosphine (B1218219) ligands. rsc.org

A powerful alternative involves dual catalysis using nickel and a photoredox catalyst. rsc.orgrsc.orgresearchgate.net This light-induced method can couple aryl halides (including chlorides) with protected hydrazine derivatives like tert-butyl carbazate (B1233558) in a continuous flow system, offering a different pathway than the traditional diazotization route. rsc.orgrsc.org

Optimization studies for the classic diazotization-reduction pathway focus on carefully controlling variables such as temperature, pH, and reactant concentration to maximize yield and minimize byproducts. numberanalytics.com For the reduction step, catalytic hydrogenation using metals like Raney nickel, platinum, or palladium on charcoal is an alternative to stoichiometric reductants like SnCl₂. epo.org This approach, known as hydrogenolysis, offers higher atom economy and avoids generating large amounts of metallic waste. epo.org

Precursors and Intermediate Reactants in this compound Production

The production of this compound relies on a specific set of starting materials and involves the formation of key chemical intermediates.

The primary precursor for the most common synthetic route is 2,5-dichloroaniline . ontosight.aiscispace.com This compound is itself synthesized from 2,5-dichloronitrobenzene through processes like catalytic hydrogenation. google.comatamanchemicals.com

The key reagents and intermediates in the diazotization-reduction pathway are outlined in the table below.

Compound NameRole in Synthesis
2,5-Dichloroaniline Primary precursor (starting material)
Sodium Nitrite (NaNO₂) ** Diazotizing agent, reacts with the aniline
Hydrochloric Acid (HCl) Provides the acidic medium for diazotization
2,5-Dichlorobenzenediazonium chloride Key reactive intermediate (diazonium salt)
Stannous Chloride (SnCl₂) **Reducing agent, converts the diazonium salt to hydrazine

Advanced Reaction Mechanisms and Derivatization Strategies

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety in 2,5-Dichlorophenylhydrazine

The hydrazine group in this compound features two nitrogen atoms with lone pairs of electrons, making it a strong nucleophile. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the dichlorinated phenyl ring (α-nitrogen). This differential reactivity is pivotal in its synthetic applications, particularly in reactions with electrophilic centers.

The reaction of hydrazines with acylating agents, such as acyl chlorides or anhydrides, is a fundamental transformation. While specific studies focusing solely on the acylation of this compound are not extensively detailed in the provided context, the reactivity can be inferred from similar compounds like 2,4-Dichlorophenylhydrazine, which readily reacts with acyl chlorides to form acyl hydrazones. smolecule.com This process involves the nucleophilic attack of the hydrazine's terminal nitrogen onto the carbonyl carbon of the acylating agent, resulting in the formation of an N-acyl derivative. These resulting acyl hydrazones are stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds. The acylation step can be a precursor to further cyclization reactions, where the newly introduced acyl group participates in ring formation.

This compound readily undergoes condensation reactions with aldehydes and ketones. smolecule.comwikipedia.org This reaction typically occurs under acidic conditions, where the carbonyl oxygen is protonated, enhancing its electrophilicity. The terminal nitrogen of the hydrazine attacks the carbonyl carbon, leading to a carbinolamine intermediate which then dehydrates to form a stable phenylhydrazone.

This formation of a 2,5-dichlorophenylhydrazone is often the crucial first step in more complex synthetic sequences, most notably the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.com The stability and reactivity of the resulting hydrazone make it an ideal substrate for subsequent intramolecular cyclization reactions. smolecule.com

Cyclization Reactions and Heterocyclic Scaffold Generation

The true synthetic power of this compound is realized in its use as a building block for generating a variety of heterocyclic rings. Through carefully designed reaction sequences, the hydrazine moiety and the dichlorinated aromatic ring are incorporated into new, larger ring systems with potential applications in medicinal and materials chemistry.

The Fischer indole synthesis is a classic and widely used method for preparing indoles. byjus.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgtestbook.com In a specific application, 1-(2,5-Dichlorophenyl)hydrazine is reacted with isopropyl methyl ketone in hot acetic acid to produce 4,7-dichloro-2,3,3-trimethyl-3H-indole, an indolenine intermediate. growingscience.comscispace.com

The established mechanism for this transformation begins with the formation of the phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgbyjus.com Following protonation, a scispace.comscispace.com-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond to create a di-imine intermediate. wikipedia.org This intermediate then undergoes cyclization and elimination of ammonia (B1221849) under acidic catalysis to yield the final aromatic indole ring. wikipedia.orgbyjus.com

Further derivatization of the resulting indole structure can lead to other heterocyclic systems. For example, the 4,7-dichloro-2,3,3-trimethyl-3H-indole can be treated with a Vilsmeier reagent to produce an aminomethylene malondialdehyde derivative. scispace.comgrowingscience.com This highly reactive intermediate can then undergo condensation with various aryl hydrazines to form a pyrazole (B372694) ring fused to the indole system. scispace.com In a different pathway, this compound can react with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione to directly form a 1H-pyrazole-3-carboxylic acid derivative. researchgate.net

Table 1: Synthesis of Heterocycles from this compound Derivatives
Starting Material (Derivative of this compound)ReagentProductReaction TypeReference
1-(2,5-Dichlorophenyl)hydrazineIsopropyl methyl ketone4,7-Dichloro-2,3,3-trimethyl-3H-indoleFischer Indole Synthesis growingscience.comscispace.com
2-(4,7-dichloro-3,3-dimethyl-indolin-2-ylidene)malonaldehydeHydrazine / ArylhydrazinesPyrazole derivativesCondensation / Cyclization scispace.comgrowingscience.com
This compound4-Benzoyl-5-phenyl-2,3-dihydro-2,3-furandione1-(2,5-Dichlorophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acidCondensation / Cyclization researchgate.net
2-Methylthio-4-chloro-5-carbethoxypyrimidineThis compound4-(2,5-Dichlorophenylhydrazino)-5-carbethoxy-2-methylthiopyrimidineNucleophilic Substitution acs.org

The versatility of intermediates derived from this compound extends to the synthesis of pyrimidine-based heterocycles. The aminomethylene malondialdehyde, generated from the Fischer indole product, serves as a key precursor. scispace.comgrowingscience.com Reaction of this malondialdehyde with urea (B33335) (H₂NCONH₂) in the presence of an acid catalyst leads to the formation of a pyrimidone derivative, specifically 5-(4,7-Dichloro-3,3-dimethyl-3H-indole-2-yl)pyrimidine-2-(1H)-one, in good yield. scispace.com

Similarly, when thiourea (B124793) (H₂NCSNH₂) is used instead of urea under the same reflux conditions, the corresponding thiopyrimidone is produced. scispace.comgrowingscience.com These reactions demonstrate a powerful strategy for fusing pyrimidine (B1678525) rings onto other complex molecular frameworks. Additionally, this compound has been used in the synthesis of pyrazolono(3,4-d)pyrimidines by reacting it with 2-methylthio-4-chloro-5-carbethoxypyrimidine, which forms an intermediate hydrazinopyrimidine that can be subsequently cyclized. acs.org

Table 2: Pyrimidone and Thiopyrimidone Synthesis
PrecursorReagentProduct TypeYieldReference
2-(4,7-dichloro-3,3-dimethyl-indolin-2-ylidene)malonaldehydeUreaPyrimidone76% scispace.com
2-(4,7-dichloro-3,3-dimethyl-indolin-2-ylidene)malonaldehydeThioureaThiopyrimidoneGood Yield scispace.comgrowingscience.com

Beyond the well-defined reactions above, the potential for this compound and its derivatives to participate in other cycloaddition reactions is an area of chemical interest. Cycloadditions are powerful ring-forming reactions where two unsaturated molecules combine to form a cyclic adduct, with a net conversion of π-bonds to σ-bonds. kharagpurcollege.ac.in

The most common type is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile. encyclopedia.pubuc.pt While direct examples of this compound acting as a diene or dienophile are not prominent, its derivatives could be engineered for such purposes. For instance, the enamine tautomer formed during the Fischer indole synthesis contains a C=C double bond that could potentially act as a dienophile in an intramolecular Diels-Alder reaction if a suitable diene is present elsewhere in the molecule.

Furthermore, [2+2] cycloadditions, often photochemically induced, and scispace.comCurrent time information in Bangalore, IN.-dipolar cycloadditions represent other possible pathways. slideshare.net The hydrazine moiety itself is not a 1,3-dipole, but it can be a precursor to species that are, such as nitrilimines, which could then undergo cycloaddition with suitable dipolarophiles. The exploration of these pathways offers a frontier for discovering novel heterocyclic systems derived from this compound.

Reduction Reactions Promoted by this compound and its Derivatives

While this compound is frequently synthesized via the reduction of its corresponding diazonium salt, the compound and its derivatives can also actively participate in and promote various reduction reactions. scispace.com The reactivity of the hydrazine moiety allows it to function as a reducing agent or a precursor to a reducing species, often through mechanisms involving radical intermediates or the in-situ generation of diimide.

One primary mechanism through which phenylhydrazines act as reductants is via the formation of radical ions. Theoretical studies on the reduction of actinide ions like Np(VI) with phenylhydrazine have shown that a free radical ion mechanism is viable. nih.govacs.org In these processes, the phenylhydrazine molecule donates an electron to the substrate, initiating a reduction cascade. The rate-determining step is typically the initial electron transfer. nih.govacs.org Phenylhydrazine has been demonstrated to possess a greater reduction potential for Np(VI) compared to several alkyl-substituted hydrazines, a finding attributed to the electronic influence of the phenyl group. nih.govacs.org

Another significant application is in photo-induced, transition-metal-free reduction reactions. For instance, phenylhydrazine can promote the reductive dehalogenation of a wide range of aryl halides, including fluorides, chlorides, bromides, and iodides. nih.gov Under irradiation with light and in the presence of a base, the deprotonated phenylhydrazine acts as a potent electron donor, initiating a radical-mediated hydrogenation process that yields the corresponding arene. nih.gov This method highlights the versatility of phenylhydrazine derivatives in promoting reductions under mild conditions.

Furthermore, hydrazine and its derivatives are well-known reagents in catalytic transfer hydrogenation, a process that avoids the direct use of hazardous hydrogen gas. nih.gov In these reactions, the hydrazine derivative serves as a hydrogen source, transferring hydrogen to a substrate in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). nih.govresearchgate.net This method is particularly valuable for the selective reduction of functional groups like nitroarenes to their corresponding anilines. nih.govresearchgate.net While many examples use hydrazine hydrate, substituted phenylhydrazines can also participate in these transfer hydrogenation processes. The general mechanism for hydrazine-based reductions often involves the in-situ oxidation of hydrazine to diimide (HN=NH), which is a powerful and selective reducing agent for non-polar bonds like C=C. researchgate.net

The table below summarizes the types of reduction reactions where phenylhydrazine derivatives, including this compound, can be applied.

Reaction TypeSubstrate ExampleProduct ExamplePromoting SystemMechanism
Metal Ion ReductionNp(VI)Np(V)PhenylhydrazineFree Radical Ion Transfer nih.govacs.org
Photo-induced DehalogenationAryl HalidesArenesPhenylhydrazine, Light, BaseRadical-mediated Hydrogenation nih.gov
Catalytic Transfer HydrogenationHalogenated NitroarenesHalogenated AnilinesHydrazine Hydrate, Pd/CIn-situ Hydrogen Transfer nih.govresearchgate.net
Selective Nitro ReductionNitroarenesN-ArylhydroxylaminesPhenylhydrazine, LightPhoto-induced Reduction figshare.com

Influence of Halogenation on Reaction Selectivity and Yield

The presence, number, and position of halogen atoms on the phenyl ring of phenylhydrazine derivatives profoundly influence their reactivity, selectivity, and the yield of the reactions in which they participate. solubilityofthings.com The two chlorine atoms in this compound exert significant electronic and steric effects that distinguish its chemical behavior from unsubstituted phenylhydrazine or other halogenated isomers.

The primary influence of the chlorine atoms is their strong electron-withdrawing inductive effect. researchgate.net This effect decreases the electron density on the phenyl ring and, consequently, on the attached hydrazine moiety. This modulation of electronic properties has several consequences:

Increased Acidity: The N-H protons of the hydrazine group become more acidic, facilitating deprotonation, which is a key step in reactions where the deprotonated form acts as the active species, such as in photo-induced reductions. nih.gov

Modified Redox Potential: The electron-withdrawing nature of the chlorine atoms makes the molecule more resistant to oxidation compared to electron-donating substituted analogues. However, it increases the electrophilicity of the hydrazine group, which can accelerate nucleophilic addition reactions.

Reaction Rate and Yield: The electronic effect directly impacts reaction outcomes. In the Fischer indole synthesis, for example, studies have shown that an electron-withdrawing chlorine substituent on the phenylhydrazine ring can have a detrimental effect on the reaction yield compared to electron-donating groups. A comparison of substituted phenylhydrazines in a mechanochemical Fischer indole synthesis revealed that while 4-methyl and 4-methoxy phenylhydrazines gave good yields, the reaction with 4-chlorophenylhydrazine (B93024) resulted in a low conversion even after extended reaction times. rsc.org This suggests that the electron-withdrawing nature of the chlorine atom disfavors the key steps in the cyclization mechanism.

The table below illustrates the effect of substituents on the yield of the Fischer indole synthesis.

Phenylhydrazine SubstituentKetoneProduct YieldReference
4-MethylPropiophenone75% rsc.org
4-MethoxyPropiophenone79% rsc.org
4-ChloroPropiophenoneLow Conversion rsc.org

In some cases, the halide is not just a substituent but a crucial participant in the reaction mechanism. In a photocatalytic C3 arylation of quinoxalinones using phenylhydrazine, the presence of HCl was found to be essential for activating the generation of phenyl radicals, whereas other acids like H2SO4 were ineffective, indicating a direct role for the chloride ion in the radical initiation process. mdpi.com This highlights the complex and multifaceted influence of halogens on reaction pathways.

Applications in Medicinal Chemistry Research

Design and Synthesis of Bioactive Hydrazone Derivatives from 2,5-Dichlorophenylhydrazine

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a well-established class of compounds with a wide spectrum of biological activities. They are typically synthesized through the condensation reaction of a hydrazine (B178648) with an aldehyde or ketone. While this synthetic route is fundamental, specific studies detailing the synthesis of bioactive hydrazones starting from this compound are not found in the reviewed literature.

Antitumor Agent Development and Mechanism Investigations

Antimicrobial and Antifungal Compound Discovery

Hydrazone derivatives are frequently explored for their potential to combat bacterial and fungal pathogens. The structural features of these compounds allow them to interact with various biological targets in microorganisms. Despite this general trend, there is no specific research focused on the discovery and testing of antimicrobial or antifungal compounds synthesized directly from this compound.

Antiviral and Antitubercular Drug Candidates

The development of new antiviral and antitubercular drugs is a critical area of medicinal chemistry. While some hydrazide-hydrazone compounds have been investigated for these activities, no studies have been published that specifically identify or evaluate drug candidates derived from this compound.

Anti-inflammatory and Antioxidant Activity Studies

Inflammation and oxidative stress are implicated in a multitude of diseases. Hydrazones have been studied for their potential to act as anti-inflammatory and antioxidant agents. nih.govpensoft.netmdpi.com However, the literature lacks specific studies investigating these properties in derivatives of this compound.

Exploration of Pyrazole (B372694) Analogues as Therapeutic Agents

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies require the synthesis and biological evaluation of a series of related analogues. Given the absence of published research on any series of bioactive derivatives originating from this compound, no SAR studies can be reported.

Molecular Interactions with Biological Macromolecules and Metabolic Pathways

The biological activity of this compound and its analogs is intrinsically linked to their ability to interact with and modulate the function of various biological macromolecules, primarily enzymes. Furthermore, their metabolic fate within an organism dictates their duration of action and potential for bioactivation into more potent or even toxic species.

Interaction with Key Enzyme Systems

Research into the molecular interactions of this compound has often focused on its potential to inhibit key enzyme systems implicated in various diseases. As a hydrazine derivative, it belongs to a class of compounds known for their ability to interact with enzymes, particularly those containing a reactive carbonyl group or a metal center.

One of the primary enzyme families of interest for hydrazine derivatives is monoamine oxidase (MAO) . MAOs are crucial enzymes in the metabolic breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that has been successfully exploited in the treatment of depression and neurodegenerative diseases. While direct inhibitory data for this compound on MAO is not extensively detailed in publicly available research, the broader class of substituted hydrazines has been shown to act as both reversible and irreversible inhibitors of MAO. For instance, phenylhydrazine (B124118) is a known irreversible inhibitor of monoamine oxidase. The mechanism of inhibition often involves the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby inactivating it.

Another significant area of investigation for compounds containing a dichlorophenyl moiety is their interaction with cytochrome P450 (CYP450) enzymes . This superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. The interaction with CYP450 can be twofold: the compound can be a substrate for the enzyme, leading to its metabolic transformation, or it can act as an inhibitor, affecting the metabolism of other co-administered drugs. Studies on analogous compounds, such as N-(3,5-dichlorophenyl)succinimide, have demonstrated that metabolism by CYP450 is a critical step in their biological activity and can lead to the formation of reactive metabolites. This suggests that this compound likely undergoes oxidative metabolism mediated by CYP450 enzymes.

The following table summarizes the potential interactions of this compound with key enzyme systems based on the activities of structurally related compounds.

Enzyme FamilyPotential Interaction TypeImplication in Medicinal Chemistry
Monoamine Oxidase (MAO) Inhibition (Reversible or Irreversible)Potential for development as antidepressants or neuroprotective agents.
Cytochrome P450 (CYP450) Substrate and/or InhibitorInfluences the compound's pharmacokinetic profile and potential for drug-drug interactions.
Lysyl Oxidase (LOX) Potential for Irreversible InhibitionPhenylhydrazine derivatives have been shown to inhibit LOX, an enzyme involved in cancer metastasis.

Metabolic Pathways and Biotransformation

The metabolic journey of this compound within a biological system is a critical determinant of its therapeutic potential and toxicological profile. As with many xenobiotics, the primary site of metabolism is the liver, where it is subjected to a series of enzymatic reactions designed to increase its water solubility and facilitate its excretion.

The initial phase of metabolism, known as Phase I metabolism , likely involves oxidation of the phenyl ring and the hydrazine moiety, primarily catalyzed by CYP450 enzymes. This can lead to the formation of hydroxylated metabolites and potentially reactive intermediates. The presence of two chlorine atoms on the phenyl ring can influence the regioselectivity of hydroxylation and may also impact the rate of metabolism.

Following Phase I reactions, the metabolites can undergo Phase II metabolism , which involves conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866). These conjugation reactions further increase the water solubility of the metabolites, preparing them for elimination from the body, typically via the urine or bile.

The biotransformation of hydrazine derivatives can sometimes lead to the formation of reactive species that can covalently bind to cellular macromolecules like proteins and DNA. This bioactivation is a key mechanism of toxicity for some hydrazine compounds. Therefore, a thorough understanding of the metabolic pathways of this compound is essential for assessing its safety profile.

Applications in Agrochemical Research and Development

Synthesis of Herbicidal and Fungicidal Agents Utilizing 2,5-Dichlorophenylhydrazine Derivatives

The primary application of this compound in the development of herbicidal and fungicidal agents lies in its role as a precursor to N-phenylpyrazole derivatives. The pyrazole (B372694) ring is a "privileged" structure in agrochemical discovery, featuring in numerous commercial products.

Herbicidal Agents:

The synthesis of herbicidal pyrazoles often involves the condensation reaction between a substituted phenylhydrazine (B124118), such as this compound, and a 1,3-dicarbonyl compound or its equivalent. This reaction, known as the Knorr pyrazole synthesis, is a versatile method for creating 1,5-diarylpyrazole structures. These compounds can act as potent herbicides by inhibiting key plant enzymes. For instance, certain pyrazole derivatives are known inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in plastoquinone (B1678516) biosynthesis, leading to bleaching symptoms and plant death.

Research has demonstrated that diarylpyrazolecarboxamides and carboxylates exhibit significant pre-emergent herbicidal activity against various weeds. pharm.or.jp While specific data for 2,5-dichloro derivatives are part of broader studies, the general structure-activity relationship points to the importance of the substituted phenyl ring at the N1 position of the pyrazole core for potent herbicidal effects. pharm.or.jp A series of 5-Chloro-3-methyl-1-phenyl-1H pyrazole-4-carbohydrazide derivatives have been synthesized and screened for their herbicidal activities against weeds like Barnyard grass and Rapeseed. journalijar.com

Table 1: Herbicidal Activity of Representative Pyrazole Derivatives
Compound ClassTarget WeedsActivity TypeReference
1,5-Diarylpyrazole-3-carboxylatesVarious broadleaf and grass weedsPre-emergent pharm.or.jp
5-Chloro-pyrazole-4-carbohydrazidesBarnyard grass, RapeseedPost-emergent journalijar.com
Pyrazole Benzophenone DerivativesGeneral herbicidal activityPost-emergent dntb.gov.ua

Fungicidal Agents:

Similarly, pyrazole carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal respiratory chain, leading to the cessation of growth. The synthesis of these molecules often starts with a substituted phenylhydrazine to form the core pyrazole ring. By reacting the resulting pyrazole carboxylic acid with various amines, a large library of potential fungicides can be created.

Studies have shown that pyrazole carboxamide derivatives, including those with a dichlorophenyl moiety, exhibit good antifungal activity against a range of plant pathogens. nih.govnih.govmdpi.com For example, compounds such as 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide have shown efficacy against Pythium ultimum. nih.gov The substitution pattern on the N-phenyl ring is critical for the fungicidal potency, making this compound a valuable starting material for generating new candidate molecules. nih.gov

Insecticidal Compound Derivatization

The versatility of the pyrazole scaffold extends to the development of insecticides. Phenylpyrazole insecticides, famously represented by Fipronil, act as potent blockers of the GABA-gated chloride channels in insects, leading to central nervous system toxicity and death. The synthesis of these insecticides relies on the formation of a pyrazole ring from a substituted phenylhydrazine.

Using this compound, novel phenylpyrazole derivatives can be synthesized and subsequently functionalized to create potent insecticides. Research into N-pyridylpyrazole thiazole (B1198619) derivatives has yielded compounds with excellent insecticidal activities against Lepidoptera pests such as Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). researchgate.net The general synthetic route involves creating a core pyrazole structure from a hydrazine (B178648) and then building upon it. researchgate.netmdpi.com

Furthermore, pyridazinone derivatives, which can also be synthesized from hydrazines, have shown insecticidal properties. A series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated significant activity against Plutella xylostella. mdpi.com This indicates that this compound can be a precursor not only to pyrazoles but also to other insecticidal heterocyclic systems.

Table 2: Insecticidal Activity of Representative Heterocyclic Derivatives
Compound ClassTarget PestsKey FindingReference
Phenylpyrazoles with 2,2,2-Trichloro-1-alkoxyethyl MoietyAphis craccivora, Culex pipiens pallens, Plutella xylostellaExcellent broad-spectrum activity, higher than ethiprole. bohrium.com
N-Pyridylpyrazole Thiazole DerivativesPlutella xylostella, Spodoptera exigua, Spodoptera frugiperdaLC50 values comparable to commercial insecticide indoxacarb. researchgate.net
N-substituted 5-chloro-6-phenylpyridazin-3(2H)-onesPlutella xylostellaCompounds showed >90% activity at 100 mg/L. mdpi.com

Precursors for Bioactive Compounds in Crop Protection

The role of this compound as a precursor for bioactive compounds in crop protection is fundamentally tied to its ability to form stable, biologically active heterocyclic systems. The pyrazole ring, synthesized from this hydrazine, is a key pharmacophore that is present in a wide array of commercial and investigational agrochemicals.

The process of discovering new crop protection agents often involves creating large libraries of related compounds by making small modifications to a core structure. This compound provides an accessible entry point to the vast chemical space of N-phenylpyrazoles. By varying the second reactant in the cyclization reaction (e.g., different β-ketoesters or 1,3-diketones), chemists can tune the substituents at other positions on the pyrazole ring. Subsequent chemical modifications, such as converting a pyrazole ester to an amide or a hydrazide, further expand the diversity of accessible molecules. journalijar.commdpi.com

This modular approach allows researchers to systematically explore structure-activity relationships (SAR), optimizing factors such as potency against the target pest, selectivity towards crops, and environmental persistence. The 2,5-dichlorophenyl group itself is a well-defined structural motif that often imparts favorable properties, making its corresponding hydrazine a valuable starting point in the design and synthesis of new active ingredients for sustainable agriculture. pharm.or.jpnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Analysis of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Dichlorophenylhydrazine, a DFT analysis would provide a detailed understanding of its geometry and electronic characteristics. The calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various properties.

Key parameters derived from a DFT analysis would include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties.

Hypothetical DFT Calculation Outputs for this compound This table illustrates the type of data generated from a DFT analysis. The values are representative and not from a specific published study on this compound.

Parameter Description Hypothetical Value
Total EnergyThe total electronic energy of the optimized molecule.-1168.5 Hartree
Dipole MomentA measure of the molecule's overall polarity.2.5 Debye
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.1 eV
HOMO-LUMO GapEnergy difference indicating chemical reactivity.5.1 eV

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. nih.gov

While specific docking studies targeting this compound as the primary ligand are not prominent in the literature, the molecule is frequently used as a starting material or scaffold to synthesize more complex derivatives that are then evaluated for biological activity. For instance, derivatives of this compound have been synthesized and subsequently docked into the active sites of enzymes like α-glucosidase to explore their potential as antidiabetic agents. nih.govresearchgate.net In these studies, the synthesized ligands, incorporating the dichlorophenyl moiety, were shown to interact with key amino acid residues in the enzyme's active site, such as HIS600, ASP327, TYR299, and TRP406. nih.gov Another study identified an analog of this compound as an inhibitor of the Shp2 protein tyrosine phosphatase, with molecular modeling suggesting it binds to the catalytic cleft of the enzyme. google.com

Summary of Molecular Docking Studies on Derivatives of this compound

Derivative Class Protein Target Key Interacting Residues Potential Application
Sulfonamide Hydrazonesα-Glucosidase nih.govHIS600, ASP327, TYR299 nih.govAntidiabetic nih.gov
PyrazolopyridazinesNot SpecifiedNot SpecifiedAntifungal, Antibacterial researchgate.net
Isatin-based CompoundsShp2 PTP google.comLYS-280, ASN-281 (predicted) google.comAnticancer google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built by calculating molecular descriptors (properties like size, shape, lipophilicity, and electronic features) for a series of compounds and statistically relating them to their measured biological effects.

For this compound, QSAR modeling has been used to determine certain properties, as indicated in safety and technical documentation. chemicalbook.com A typical QSAR study would involve synthesizing a library of derivatives of this compound, measuring their biological efficacy against a specific target, and then developing a predictive model. This model could then be used to estimate the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing, which saves time and resources in the drug development process.

Components of a Typical QSAR Model

Component Description Example
Dataset A collection of molecules with known structures and biological activities.A series of pyrazole (B372694) derivatives and their measured IC₅₀ values.
Descriptors Numerical values representing molecular properties.LogP (lipophilicity), Molecular Weight, Dipole Moment, HOMO/LUMO energies.
Statistical Method Algorithm used to create the correlation model.Multiple Linear Regression (MLR), Partial Least Squares (PLS).
Validation Process to assess the model's predictive power.Cross-validation (q²), prediction for an external test set (R² pred).

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and the stability of ligand-receptor complexes.

While MD simulations specifically focusing on the conformational behavior of isolated this compound are not widely published, this technique is crucial for validating the results of molecular docking studies involving its derivatives. For example, after docking a ligand into a protein's active site, an MD simulation can be run to assess whether the binding pose is stable over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD trajectory suggests a stable binding complex. Such simulations have been performed on derivatives of this compound to confirm the stability of their interaction with therapeutic targets. nih.govresearchgate.net

Typical Analyses in a Molecular Dynamics Simulation

Analysis Purpose Typical Output
RMSD To assess the overall structural stability of the system over time.A plot of RMSD (in Å) versus simulation time (in ns).
RMSF To identify flexible regions of the protein or ligand.A plot of Root Mean Square Fluctuation (RMSF) per residue or atom.
Hydrogen Bonds To quantify the number and stability of hydrogen bonds.A count of hydrogen bonds present throughout the simulation.
Binding Free Energy To estimate the binding affinity (e.g., using MM/PBSA).A calculated free energy value (in kcal/mol).

Ionization Behavior and Basicity Studies in Non-Aqueous Solvents

The ionization behavior and basicity of a compound are critical properties that influence its solubility, reactivity, and pharmacokinetic profile. The basicity of this compound is primarily attributed to the lone pairs of electrons on the nitrogen atoms of the hydrazine (B178648) group.

Toxicological Mechanisms and Research Implications

Cellular and Subcellular Mechanisms of Toxicity Induced by Hydrazine (B178648) Compounds

The toxicity of hydrazine compounds at the cellular level is multifaceted, primarily involving the disruption of essential metabolic pathways and the induction of oxidative stress, which leads to widespread cellular damage.

Hydrazine compounds are known neurotoxins that exert their effects by interfering with the metabolism of pyridoxine (B80251) (vitamin B6). nih.gov This interference disrupts the critical balance between the body's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and its main excitatory neurotransmitter, glutamate. nih.gov

The mechanism involves the inhibition of pyridoxine and its active form, pyridoxal (B1214274) 5' phosphate (B84403) (P5P). nih.gov P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA. nih.gov By inhibiting P5P, hydrazine compounds effectively reduce GABA levels in the brain. nih.gov This depletion of an essential inhibitory neurotransmitter leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, twitching, and, in severe cases, refractory seizures. nih.govnih.gov The formation of pyridoxal hydrazones, which are more toxic than the parent hydrazine compounds, is a proposed mechanism for this inhibition. dtic.mil These hydrazones can act as kinase inhibitors, preventing the phosphorylation of pyridoxal to the active P5P coenzyme. dtic.mil

The biotransformation of hydrazine derivatives is a key process in their toxicity, often leading to the generation of free radicals. nih.govwikem.org The metabolism of these compounds can produce reactive oxygen species (ROS), such as superoxide (B77818) anion radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (·OH). nih.gov

This overproduction of oxidants can overwhelm the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.govoup.com A primary consequence of this is the depletion of reduced glutathione (B108866) (GSH), a critical cellular antioxidant. nih.govoup.com The loss of GSH compromises the cell's ability to neutralize ROS, leading to damage of vital cellular macromolecules. nih.gov This includes lipid peroxidation (damage to cell membranes), protein damage, and DNA strand cleavage, which collectively impair cellular integrity and function. nih.govoup.com Studies in primary rat hepatocytes have shown that hydrazine exposure leads to increased ROS generation, lipid peroxidation, and a decrease in mitochondrial activity, confirming that oxidative stress is a significant mechanism of hydrazine-induced cytotoxicity. oup.com

Organ-Specific Toxicological Effects in Research Models

Exposure to hydrazine compounds has been shown to cause toxic effects in multiple organ systems. nih.gov Animal studies and case reports have been instrumental in identifying the specific pathologies associated with these chemicals in the liver, kidneys, and other systems.

The liver is a primary target for hydrazine toxicity. Hydrazine and its derivatives can alter lipid metabolism and induce oxidative stress, leading to significant hepatotoxicity. nih.gov Animal models have demonstrated that exposure can result in conditions such as fatty liver, focal hepatic necrosis, and cell degeneration. nih.gov Metabolomic studies in rats with hydrazine-induced hepatotoxicity have identified significant alterations in endogenous metabolites related to amino acid metabolism, glutathione metabolism, and fatty acids, providing potential biomarkers for liver injury. nih.gov

The kidneys are also susceptible to damage. A case study of a worker exposed to hydrazine reported severe renal effects, including tubular necrosis, inflammation, and hemorrhaging, which contributed to the individual's death. nih.gov While specific studies on 2,5-Dichlorophenylhydrazine are limited, the general toxicological profile of hydrazines indicates a potential for nephrotoxicity. chemicalbook.comguidechem.com

Hydrazine compounds can induce a range of adverse effects across various other organ systems.

Hematological Effects: In vitro studies using human red blood cells have demonstrated the hemotoxicity of hydrazine. It can lead to hemolytic anemia, the formation of Heinz bodies, and methemoglobinemia, which impairs the oxygen-carrying capacity of the blood. nih.gov

Pulmonary Effects: Inhalation is a significant route of exposure, and the caustic nature of hydrazine can cause direct pulmonary injury. nih.gov Acute exposure in humans has been associated with dyspnea, sore throat, chest tightness, and delayed pulmonary edema with pleural effusions. nih.gov Animal studies confirm these findings, showing pulmonary edema and localized damage to the bronchial mucosa following inhalation. nih.gov

Dermatological Effects: Dermal contact with hydrazine can result in contact dermatitis or more severe caustic injuries. nih.gov Due to its strong alkali properties, hydrazine can cause liquefactive necrosis, a type of tissue death similar to that seen with other alkali burns. nih.gov

The following table summarizes the organ-specific toxicological effects observed in research models following exposure to hydrazine compounds.

SystemObserved Toxicological EffectsSource
Hepatic Fatty liver, focal hepatic necrosis, cell degeneration, altered lipid metabolism. nih.gov nih.gov
Renal Tubular necrosis, hemorrhaging, inflammation. nih.gov nih.gov
Hematological Hemolytic anemia, methemoglobinemia, Heinz body formation. nih.gov nih.gov
Pulmonary Mucosal irritation, pulmonary edema, pleural effusions, inflammation, hyperplasia. nih.govnih.gov nih.govnih.gov
Dermatological Contact dermatitis, caustic burns, liquefactive necrosis. nih.gov nih.gov
Neurological CNS depression, tremors, refractory seizures due to GABA depletion. nih.govnih.gov nih.govnih.gov

Genotoxicity and Carcinogenicity Research Findings for Hydrazine Derivatives

A significant toxicological concern for hydrazine derivatives is their potential to cause genetic damage (genotoxicity) and cancer (carcinogenicity).

Metabolic activation is a key mechanism for the genotoxicity of many hydrazine derivatives. nih.gov The formation of free radicals during metabolism can lead to DNA damage, including alkylation of liver DNA and the formation of DNA radicals. nih.govnih.gov Some derivatives, such as hydralazine, have been shown to be direct-acting mutagens in bacterial systems. nih.gov

A comprehensive study examining 32 different hydrazine derivatives in the hepatocyte/DNA repair test found that several compounds elicited positive genotoxic responses. The results indicated that mouse hepatocytes were generally more susceptible to the genotoxicity of these derivatives than rat hepatocytes, a finding that aligns with the known in vivo carcinogenicity of these agents. nih.govnih.gov

The International Agency for Research on Cancer (IARC) has evaluated some hydrazine compounds, though specific data for this compound is not listed. fishersci.com However, long-term exposure to other hydrazines is associated with an increased risk of cancers of the lung, colon, rectum, and liver. mdsearchlight.com Animal studies have shown that hydrazine and 1,1-dimethylhydrazine (B165182) can cause tumors in the respiratory system. nih.gov

The table below lists some hydrazine derivatives that tested positive in a genotoxicity assay using rat and/or mouse hepatocytes. nih.govnih.govscispace.com

CompoundGenotoxic in Rat HepatocytesGenotoxic in Mouse Hepatocytes
N'-acetyl-4-(hydroxymethyl)phenylhydrazineYesYes
1,2-dimethylhydrazine·2HClYesYes
1-hydrazinophthalazine·HClYesYes
Methylhydrazine·sulfateYesYes
p,p′-oxybisbenzene disulfonylhydrazideYesYes
Phenylhydrazine (B124118)·HClYesYes
1,1-dimethylhydrazineNoYes
Hydrazine hydrateNoYes
Hydrazine sulfateNoYes
2-methyl-4-chlorophenoxyacetic acid hydrazide·HClNoYes

Environmental Fate and Ecotoxicological Research

Degradation Pathways in Environmental Compartments

The environmental persistence of 2,5-Dichlorophenylhydrazine is largely determined by its susceptibility to various degradation processes. Like other hydrazine (B178648) derivatives, its breakdown in the environment is expected to be influenced by factors such as pH, temperature, oxygen levels, and the presence of metal ions cdc.gov. The primary mechanisms for the degradation of hydrazines are oxidation and biodegradation cdc.gov.

In aqueous environments, hydrazine and its derivatives can degrade rapidly cdc.gov. The oxidation of the hydrazine group is a key transformation pathway. This process can be catalyzed by metal ions and is more rapid in alkaline solutions cdc.gov. Biotransformation of hydrazine derivatives often involves enzymatic catalysis by cytochrome P450, peroxidases, and other enzymes, leading to the formation of free radical species nih.gov. These reactive intermediates can then undergo further reactions.

For the chlorinated phenyl group, degradation pathways can be inferred from studies on similar compounds like dichlorobenzoic acids. The biodegradation of chlorinated aromatic compounds often initiates with dioxygenation, where a dioxygenase enzyme incorporates two oxygen atoms into the aromatic ring. This is followed by ring cleavage, leading to the formation of aliphatic intermediates that can be further metabolized researchgate.net. It is plausible that this compound undergoes analogous enzymatic attacks on its dichlorinated phenyl ring.

In soil, both biotic and abiotic processes are expected to contribute to the degradation of this compound. Biodegradation by soil microorganisms is a likely pathway, although high concentrations of hydrazine compounds can be toxic to these organisms cdc.gov.

Bioaccumulation Potential Research

Generally, the bioaccumulation of hydrazines is not considered to be a significant environmental concern. This is primarily due to their rapid degradation in aquatic systems and their relatively low octanol-water partition coefficients, which suggest a lower tendency to partition into fatty tissues cdc.gov.

It is important to note that the specific structure of a chemical can significantly influence its bioaccumulation potential. For instance, a predicted bioconcentration factor for a structurally similar compound, 1,2-bis(2,5-dichlorophenyl)hydrazine, is notably high, suggesting that the presence of two dichlorophenyl groups can increase the potential for bioaccumulation epa.gov. Therefore, while general information on hydrazines suggests low bioaccumulation, the specific bioaccumulation potential of this compound would need to be confirmed through experimental studies.

Table 1: Predicted Bioaccumulation Metrics for a Related Hydrazine Compound

CompoundPredicted Bioconcentration Factor (BCF)
1,2-bis(2,5-dichlorophenyl)hydrazine1.21e+4 L/kg

Source: U.S. Environmental Protection Agency epa.gov

Ecotoxicity Studies on Aquatic and Terrestrial Organisms

The ecotoxicity of this compound, or its potential to cause harm to ecosystems, is evaluated through studies on a range of organisms. While specific ecotoxicity data for this compound is scarce, information on the toxicity of hydrazine to aquatic life provides a basis for understanding its potential environmental impact.

Aquatic Ecotoxicity:

Studies on hydrazine have demonstrated its toxicity to various fish species. The acute toxicity, often measured as the 96-hour median lethal concentration (LC50), can be influenced by water hardness epa.gov. For instance, the acute toxicity of hydrazine to the common guppy has been shown to vary significantly with water hardness epa.gov.

Table 2: Acute Toxicity of Hydrazine to Various Fish Species

Species96-hour LC50 (mg/L)Water Hardness (ppm)
Common Guppy (Poecilia reticulata)0.6120-25
Common Guppy (Poecilia reticulata)3.85400-500
Rainbow Trout (Oncorhynchus mykiss)6.8 (76-hour TLm)Not Specified
Bluegill (Lepomis macrochirus)1.08240-292

Source: U.S. Environmental Protection Agency epa.gov

Ecotoxicity is also assessed using invertebrates such as Daphnia magna. Studies on these organisms typically evaluate endpoints like survival, reproduction, and growth over acute (short-term) and chronic (long-term) exposure periods aloki.hu.

Terrestrial Ecotoxicity:

The potential effects of this compound on terrestrial organisms are also a key area of research. Such studies would involve assessing its impact on soil-dwelling organisms (e.g., earthworms), plants, and other wildlife. The general hazard classifications for this compound indicate that it is toxic if swallowed, which suggests a potential risk to terrestrial animals that may be exposed through ingestion nih.gov.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of 2,5-Dichlorophenylhydrazine and its Derivatives (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound hydrochloride displays signals corresponding to the aromatic protons and the hydrazine (B178648) protons, with chemical shifts influenced by the electron-withdrawing chlorine atoms.

¹³C NMR: The carbon NMR spectrum reveals distinct signals for each carbon atom in the dichlorinated aromatic ring, confirming the substitution pattern. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands. Key vibrations include N-H stretching from the hydrazine group, C-H stretching of the aromatic ring, C=C ring stretching, and C-Cl stretching. cambridge.org

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the compound, further confirming its structure. For this compound, the molecular ion peak in the mass spectrum corresponds to its molecular weight of approximately 177.03 g/mol . mdpi.comeurjchem.com The isotopic pattern caused by the two chlorine atoms is a distinctive feature in the mass spectrum.

When this compound is used to synthesize new derivatives, such as pyrazoles, these spectroscopic techniques are crucial for confirming the successful transformation. For instance, in the synthesis of 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-(substituted phenyl azo) pyrazoles, NMR, FTIR, and MS are used to verify the formation of the new pyrazole (B372694) ring and the incorporation of the substituted phenyl azo group. biomedpharmajournal.org

Table 1: Key Spectroscopic Data for this compound

Technique Observation Interpretation
¹H NMR Signals in the aromatic region and for -NH and -NH₂ protons. Confirms the presence of the dichlorophenyl ring and the hydrazine moiety. nih.gov
¹³C NMR Multiple distinct signals in the aromatic region. Corresponds to the unique carbon environments in the C₆H₃Cl₂ ring. chemicalbook.com
FTIR Characteristic peaks for N-H, aromatic C-H, C=C, and C-Cl stretching. Identifies key functional groups: hydrazine, aromatic ring, and chloro substituents. cambridge.org
Mass Spec Molecular ion peak (M+) consistent with the molecular formula C₆H₆Cl₂N₂. Confirms the molecular weight of the compound. mdpi.com

Chromatographic Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. These methods are particularly important in quality control and in monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenylhydrazine (B124118) isomers. A reverse-phase HPLC (RP-HPLC) method can effectively separate positional isomers, such as 2-chlorophenylhydrazine and 3-chlorophenylhydrazine, from related substances. nih.gov For this compound, an analogous RP-HPLC method would typically use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector. nih.gov

Gas Chromatography (GC) is another powerful tool for purity analysis, often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of volatile components in a mixture followed by their identification based on their mass spectra. The analysis of this compound by GC would involve injecting a solution of the compound into the instrument, where it is vaporized and separated on a capillary column. The retention time provides a measure of its identity, while the peak area corresponds to its concentration. cambridge.org

Table 2: Typical Chromatographic Methods for Phenylhydrazine Analysis

Technique Column Type Common Mobile Phase / Carrier Gas Detector Application
RP-HPLC C18 (e.g., Waters X-Bridge) Acetonitrile/Methanol and Water/Buffer UV-Vis/PDA Purity assessment and separation of positional isomers. nih.gov
GC Nonpolar polysiloxane stationary phase Helium or Nitrogen FID or MS Separation of volatile impurities and identity confirmation (GC-MS). cambridge.orgsmolecule.com

Advanced Characterization Techniques for Novel Derivatives

The synthesis of novel compounds derived from this compound necessitates the use of advanced characterization techniques to unequivocally determine their three-dimensional structure and supramolecular arrangement.

Single-Crystal X-ray Diffraction is the most definitive method for determining the precise atomic arrangement of a crystalline solid. When novel derivatives of this compound, such as hydrazones or heterocyclic compounds, are synthesized and can be grown as single crystals, this technique provides unambiguous proof of their structure. mdpi.com It yields detailed information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding structure-property relationships. For example, the crystal structure of a hydrazone derivative can confirm its stereochemistry and reveal intermolecular interactions like hydrogen bonding. eurjchem.comresearchgate.net

Hirshfeld Surface Analysis is a modern computational tool often used in conjunction with X-ray crystallography data. It allows for the visualization and quantification of intermolecular interactions within a crystal, providing insights into the forces that govern the crystal packing. This analysis is particularly useful for understanding the contributions of different non-covalent interactions in complex derivatives. mdpi.com

For complex derivative structures in solution, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) may be employed. These methods help to establish connectivity between protons and carbons, which is essential for assigning all signals in the spectra of new and complex molecules, especially when multiple isomers are possible.

These advanced methods, combined with standard spectroscopic and chromatographic techniques, provide the robust and comprehensive characterization required for novel chemical research involving derivatives of this compound.

Q & A

Q. Comparative Analysis :

  • Electron Withdrawal : The 2,5-dichloro substitution creates stronger electron-withdrawing effects than 3,5-, accelerating nucleophilic attack in chalcone cyclization .
  • Steric Effects : 2,5-substitution may hinder para-position reactivity, reducing byproduct formation.
    Data Example :
    Pyrazoline yields: 90% for 2,5-dichloro vs. 82% for 3,5-dichloro under identical conditions .

Mechanistic Insights: What computational tools predict the bioactivity of this compound derivatives?

Q. Methodology :

Docking Studies : Use AutoDock Vina or PatchDock to model interactions with target proteins (e.g., GABAA_A receptors).

Pharmacokinetics : Predict properties (logP, H-bond donors) via SwissADME.
Case Study :
3,5-Dichlorophenylhydrazine showed binding affinity (-5.6 kcal/mol) to GABAA_A, comparable to diazepam. Similar studies for 2,5-isomers could identify CNS activity .

Data Contradictions: How to resolve discrepancies in reaction yields reported for pyrazoline syntheses?

Q. Troubleshooting :

  • Catalyst Loading : Excess hydrazine (3 equiv.) improves yields but risks side reactions .
  • Purification : Unpurified chalcones may introduce impurities, lowering yields .
    Recommended Workflow :

Validate starting material purity via TLC.

Optimize stoichiometry (1:1.2 chalcone:hydrazine).

Safety and Handling: What precautions are critical when working with this compound hydrochloride?

Q. Protocols :

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.
  • Hazards : Irritant (H315, H319, H335); use fume hoods and PPE .
    First Aid :
  • Skin contact: Rinse with 0.1 M HCl, followed by water.

Advanced Characterization: How does X-ray crystallography resolve regiochemical ambiguities in hydrazine derivatives?

Q. Methodology :

  • Single-Crystal Growth : Recrystallize from ethanol/water mixtures.
  • Data Analysis : Compare bond lengths and angles (e.g., N-N bond ~1.45 Å confirms hydrazine structure) .

Retrosynthesis Analysis

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Reactant of Route 1
2,5-Dichlorophenylhydrazine
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorophenylhydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.